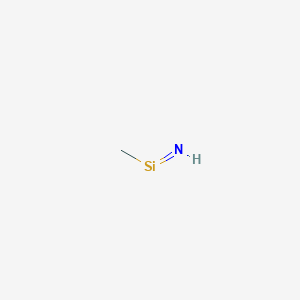
CID 78061008
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylsilanimine is an organosilicon compound characterized by the presence of a silicon-nitrogen double bond
Méthodes De Préparation
1-Methylsilanimine can be synthesized through several methods. One common approach involves the reaction of methylamine with chlorosilanes under controlled conditions. The reaction typically proceeds as follows:
CH3NH2+R3SiCl→CH3SiNH2+R3SiCl
In industrial settings, the production of 1-Methylsilanimine may involve more complex processes, including the use of catalysts to enhance yield and selectivity. For example, nickel-supported silica catalysts have been explored for their effectiveness in various silicon-based reactions .
Analyse Des Réactions Chimiques
1-Methylsilanimine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silanes.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or alcohols replace the methyl group attached to the silicon atom.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to facilitate the reactions. Major products formed from these reactions include silanols, siloxanes, and substituted silanes .
Applications De Recherche Scientifique
1-Methylsilanimine has found applications in various scientific research fields:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Research has explored its potential as a building block for biologically active molecules.
Medicine: Studies are investigating its use in drug delivery systems due to its unique chemical properties.
Industry: It is utilized in the production of advanced materials, including coatings and sealants
Mécanisme D'action
The mechanism by which 1-Methylsilanimine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silicon-nitrogen double bond plays a crucial role in these interactions, influencing the compound’s reactivity and stability. Pathways involved include the modulation of oxidative stress and the regulation of enzymatic activity .
Comparaison Avec Des Composés Similaires
1-Methylsilanimine can be compared with other organosilicon compounds such as trimethylsilylamine and dimethylsilylamine. While these compounds share similar structural features, 1-Methylsilanimine is unique due to its specific reactivity and potential applications. Similar compounds include:
- Trimethylsilylamine
- Dimethylsilylamine
- Methyltrichlorosilane
These compounds differ in their chemical properties and applications, highlighting the distinctiveness of 1-Methylsilanimine .
Propriétés
Formule moléculaire |
CH4NSi |
|---|---|
Poids moléculaire |
58.134 g/mol |
InChI |
InChI=1S/CH4NSi/c1-3-2/h2H,1H3 |
Clé InChI |
JPOBSOYNBAZDMQ-UHFFFAOYSA-N |
SMILES canonique |
C[Si]=N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


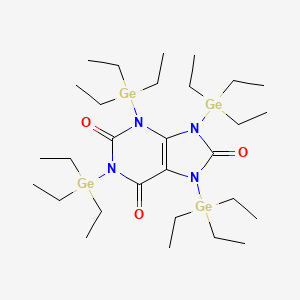
![5-[(6-Methyloctyl)oxy]-2-(4-octylphenyl)pyrimidine](/img/structure/B14292680.png)
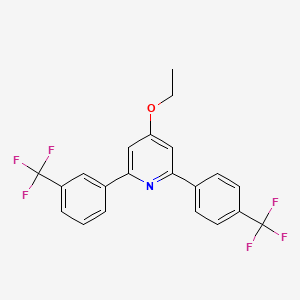
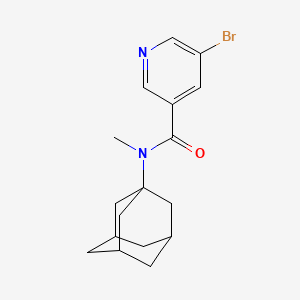
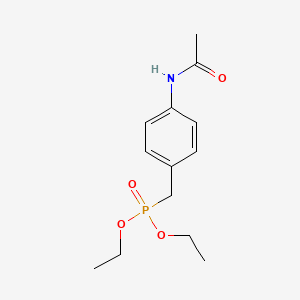

![1-[2-(Benzylamino)-2-oxoethyl]-3-(benzylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14292714.png)
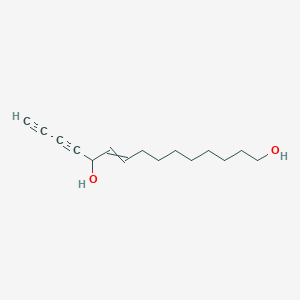
![3-(2-{2-[(2-Heptylundecyl)oxy]ethoxy}ethoxy)propan-1-amine](/img/structure/B14292732.png)
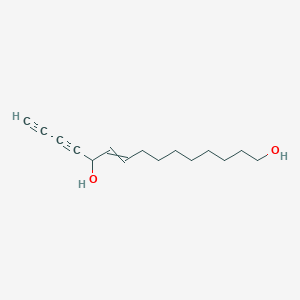
![3-[Acetyl(phenyl)amino]-2-methylpropanoic acid](/img/structure/B14292755.png)
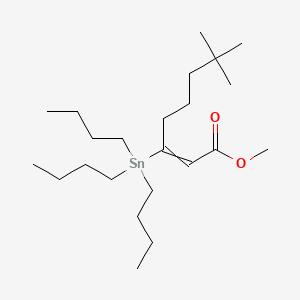
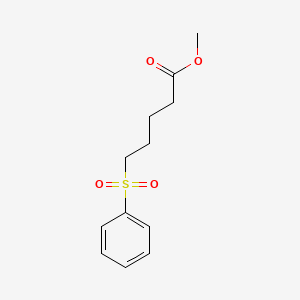
![N-[(4-Chlorophenyl)carbamoyl]ethanethioamide](/img/structure/B14292764.png)
